2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, adds to the compound’s chemical diversity and potential reactivity .
Vorbereitungsmethoden
The synthesis of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of thiophene derivatives with appropriate spiro compounds. One common method involves the condensation of thiophene-2-carbaldehyde with 1,6-dioxaspiro[4.4]non-3-ene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .
Analyse Chemischer Reaktionen
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the spiro structure provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene can be compared with other spiro compounds and thiophene derivatives:
Spiro[4.4]nonane: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the spiro structure, resulting in different chemical and biological properties.
2-(2-Thienylmethylene)-1,6-dioxaspiro[4.4]non-3-ene: A closely related compound with similar reactivity but may differ in specific applications due to subtle structural differences
Eigenschaften
CAS-Nummer |
124442-15-5 |
---|---|
Molekularformel |
C12H12O2S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethylidene)-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C12H12O2S/c1-3-11(15-8-1)9-10-4-6-12(14-10)5-2-7-13-12/h1,3-4,6,8-9H,2,5,7H2 |
InChI-Schlüssel |
LLZQYUSTIRVCPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=CC(=CC3=CC=CS3)O2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.